N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine Conagenin is a N-acyl-L-amino acid.
Conagenin is a natural product found in Streptomyces filamentosus with data available.
Brand Name: Vulcanchem
CAS No.: 134381-30-9
VCID: VC0524196
InChI: InChI=1S/C10H19NO6/c1-5(6(2)13)7(14)8(15)11-10(3,4-12)9(16)17/h5-7,12-14H,4H2,1-3H3,(H,11,15)(H,16,17)/t5-,6+,7+,10-/m0/s1
SMILES: CC(C(C(C)O)O)C(=O)NC(C)(CO)C(=O)O
Molecular Formula: C10H19NO6
Molecular Weight: 249.26 g/mol

N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine

CAS No.: 134381-30-9

Cat. No.: VC0524196

Molecular Formula: C10H19NO6

Molecular Weight: 249.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine - 134381-30-9

Specification

CAS No. 134381-30-9
Molecular Formula C10H19NO6
Molecular Weight 249.26 g/mol
IUPAC Name (2S)-2-[[(2R,3S,4R)-2,4-dihydroxy-3-methylpentanoyl]amino]-3-hydroxy-2-methylpropanoic acid
Standard InChI InChI=1S/C10H19NO6/c1-5(6(2)13)7(14)8(15)11-10(3,4-12)9(16)17/h5-7,12-14H,4H2,1-3H3,(H,11,15)(H,16,17)/t5-,6+,7+,10-/m0/s1
Standard InChI Key GLESHRYLRAOJPS-DHCFDGJBSA-N
Isomeric SMILES C[C@@H]([C@@H](C)O)[C@H](C(=O)N[C@@](C)(CO)C(=O)O)O
SMILES CC(C(C(C)O)O)C(=O)NC(C)(CO)C(=O)O
Canonical SMILES CC(C(C)O)C(C(=O)NC(C)(CO)C(=O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of N-(3,5-dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine is C₁₀H₁₉NO₆, with a molecular weight of 249.27 g/mol . The structure comprises a 2-methyl-L-serine backbone acylated by a 3,5-dideoxy-3-methyl-D-xylonoyl group. The SMILES notation (CC(C(C(C)O)O)C(=O)NC(C)(CO)C(=O)O) and InChIKey (XXCXSSMNJUZBQI-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry .

Stereochemical Configuration

The compound features three stereogenic centers:

  • C2 of the serine moiety (L-configuration).

  • C3 and C4 of the xylonoyl group (D-configuration) .
    This arrangement is critical for its biological interactions, particularly in enzyme recognition and substrate specificity.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, determined via ion mobility spectrometry, vary with adduct formation :

Adductm/zCCS (Ų)
[M+H]⁺250.12851155.7
[M+Na]⁺272.11045158.2
[M-H]⁻248.11395148.8

These data are essential for mass spectrometry-based identification in complex matrices .

Biosynthetic and Synthetic Pathways

Relationship to L-Serine Metabolism

L-Serine, the precursor to this compound, is synthesized via the phosphorylated pathway in humans, involving:

  • 3-Phosphoglycerate dehydrogenase (PHGDH): Oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate .

  • Phosphoserine aminotransferase (PSAT): Transaminates 3-phosphohydroxypyruvate to phosphoserine .

  • Phosphoserine phosphatase (PSP): Dephosphorylates phosphoserine to L-serine .

Methylation and acylation steps modify L-serine to yield the target compound, though the exact enzymatic machinery remains uncharacterized.

Chemical Synthesis Strategies

A key synthetic approach involves allyl cyanate-to-isocyanate rearrangement to construct the α-methylserine moiety . For the xylonoyl group, chelation-controlled reduction of β-hydroxy ketones ensures stereoselectivity . Critical steps include:

  • Enantioselective monoreduction of 2-alkyl-1,3-diketones to establish contiguous stereocenters .

  • Intramolecular amide bond formation to couple the xylonoyl and serine fragments .

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

The compound’s logP value (-1.23) indicates high hydrophilicity, consistent with its polar functional groups (hydroxyl, carboxylate) . This polarity facilitates aqueous solubility but limits membrane permeability.

Biological and Industrial Relevance

Role in Neuromodulation

L-Serine derivatives are precursors to D-serine, a co-agonist of NMDA receptors critical for synaptic plasticity . Methylation may alter binding affinity to receptors or transporters, though pharmacological studies are pending.

Applications in Ergogenics

2-Methyl-L-serine, a structural analog, enhances physical and mental performance by modulating:

  • Anabolic hormone secretion .

  • Muscle glycogen resynthesis .
    These effects suggest potential ergogenic applications for the target compound, pending toxicity studies.

Analytical Characterization

Mass Spectrometry

Fragmentation patterns in ESI-MS/MS reveal dominant ions at m/z 155.7 ([M+H-COOH]⁺) and 130.2 ([M+H-C₃H₉NO₂]⁺), aiding structural elucidation .

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR shifts (D₂O, 400 MHz):

  • δ 4.35 (dd, J = 8.2 Hz, H-α serine).

  • δ 1.45 (s, CH₃ xylonoyl).

  • δ 1.32 (d, J = 6.8 Hz, CH₃ serine) .

Challenges and Future Directions

Knowledge Gaps

  • Biosynthetic enzymes: No PHGDH or PSAT homologs have been linked to this compound’s synthesis.

  • In vivo turnover: Degradation pathways via serine racemase or DAAO remain unexplored .

Industrial Scaling

Chelation-controlled syntheses face scalability issues due to expensive chiral ligands . Biocatalytic routes using engineered aminotransferases could offer cost-effective alternatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator